molecular formula C16H22ClN3 B564475 Desethyl Chloroquine-d4 CAS No. 1189971-72-9

Desethyl Chloroquine-d4

Cat. No. B564475
M. Wt: 295.847
InChI Key: MCYUUUTUAAGOOT-AUHPCMSFSA-N
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Description

Desethyl Chloroquine-d4 is the deuterium labeled Desethyl chloroquine . Desethyl chloroquine is a major desethyl metabolite of Chloroquine . Chloroquine diphosphate is an inhibitor of autophagy and toll-like receptors (TLRs). Desethyl chloroquine possesses antiplasmodic activity .


Synthesis Analysis

Desethyl Chloroquine-d4 is formed when Chloroquine undergoes dealkylation, primarily by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP3A4 and to a lesser extent by CYP2D6 .


Molecular Structure Analysis

The molecular formula of Desethyl Chloroquine-d4 is C16H22ClN3 . The structure of Desethyl Chloroquine-d4 is similar to that of Chloroquine, with the difference being the replacement of an ethyl group in Chloroquine with a deuterium-labeled ethyl group .


Physical And Chemical Properties Analysis

Desethyl Chloroquine-d4 has a molecular weight of 295.8 . It is slightly soluble in DMSO, Methanol . The InChI code is InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12 (2)20-15-8-10-19-16-11-13 (17)6-7-14 (15)16/h6-8,10-12,18H,3-5,9H2,1-2H3, (H,19,20)/i4D2,9D2 .

Scientific Research Applications

  • Metabolism of Chloroquine : Desethylchloroquine (DCQ) is a significant metabolite of chloroquine, produced mainly via the N-deethylation pathway. Cytochrome P450 enzymes, especially CYP2C8 and CYP3A4/5, are primarily responsible for the metabolism of chloroquine to DCQ in human liver microsomes (Kim, Park, Lee, & Lim, 2003).

  • Partitioning of Chloroquine and Its Metabolites : The distribution of chloroquine and its desethyl metabolites between red blood cells (RBCs) and plasma differs significantly in healthy individuals compared to those with Plasmodium falciparum parasitaemia. The study indicated that infected RBCs concentrate DCQ and BDCQ to a lesser extent than CQ, which may affect the development of resistance to chloroquine (Ajayi, Salako, & Kuye, 1989).

  • Use in COVID-19 Treatment : Research has also explored the potential benefit of chloroquine, and by extension, its metabolites like DCQ, in treating patients infected with the novel coronavirus (SARS-CoV-2), given its history in antiviral research (Touret & de Lamballerie, 2020).

  • Analytical Determination : High-performance liquid chromatography has been developed for quantitative analysis of chloroquine and DCQ in plasma, blood, and urine. This method is crucial for therapeutic and pharmacokinetic studies (Bergqvist & Frisk‐Holmberg, 1980).

  • Exploratory Computational Study : A study proposed exploring DCQ and other metabolites as alternative drug systems with minimized toxicity, especially for the treatment of viral infections and rheumatoid arthritis (Islam, Singh, & Rushd, 2022).

  • Pharmacokinetics in Renal Insufficiency : The pharmacokinetics of chloroquine and DCQ have been studied in patients with chronic renal failure, suggesting the need for caution in prescribing chloroquine for prolonged use in such patients (Salako, Walker, & Iyun, 1984).

  • Impact of Antiretroviral Therapy : A study evaluated the effect of antiretroviral therapy on chloroquine and DCQ plasma concentrations, finding that concentrations did not differ significantly among participants receiving different types of ART (Ippolito et al., 2018).

Future Directions

Desethyl Chloroquine-d4 is intended for use as an internal standard for the quantification of desethylchloroquine by GC- or LC-MS . This suggests that it could be used in future research and development activities related to the study of Chloroquine and its metabolites.

properties

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYUUUTUAAGOOT-AUHPCMSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675789
Record name N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desethyl Chloroquine-d4

CAS RN

1189971-72-9
Record name N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
G HOCHART, J MARINI, A TOMEZYK… - 日本毒性学会学術年会 …, 2017 - jstage.jst.go.jp
… For QMSI, MALDI matrix spiked with labeled chloroquine-d4&its metabolite desethyl chloroquine-d4 were sprayed onto the slide. Analyses were performed by a MALDI-FTICR in the …
Number of citations: 2 www.jstage.jst.go.jp
G Hochart, J Marini, A Tomezyk, P Manteufel, B Jung… - Liver, 2017
Number of citations: 1

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